molecular formula C23H22F3N3O2 B15215612 2-(2-Morpholinoethyl)-6-phenyl-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-3(2H)-pyridazinone CAS No. 23348-47-2

2-(2-Morpholinoethyl)-6-phenyl-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-3(2H)-pyridazinone

Cat. No.: B15215612
CAS No.: 23348-47-2
M. Wt: 429.4 g/mol
InChI Key: KHVSTLBOCSKDSZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Its structure includes:

  • 2-position: A 2-morpholinoethyl group, providing hydrogen-bond acceptor properties and enhanced solubility due to the morpholine ring’s polarity.
  • 6-position: A phenyl substituent, contributing hydrophobic interactions.
  • 4-position: An α,α,α-trifluoro-m-tolyl group, introducing strong electron-withdrawing effects and steric bulk.

These features make it a candidate for pharmaceutical or agrochemical applications, where fluorine atoms often improve metabolic stability and binding affinity .

Properties

CAS No.

23348-47-2

Molecular Formula

C23H22F3N3O2

Molecular Weight

429.4 g/mol

IUPAC Name

2-(2-morpholin-4-ylethyl)-6-phenyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-one

InChI

InChI=1S/C23H22F3N3O2/c24-23(25,26)19-8-4-7-18(15-19)20-16-21(17-5-2-1-3-6-17)27-29(22(20)30)10-9-28-11-13-31-14-12-28/h1-8,15-16H,9-14H2

InChI Key

KHVSTLBOCSKDSZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholinoethyl)-6-phenyl-4-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl and Trifluoromethylphenyl Groups: The phenyl and trifluoromethylphenyl groups can be introduced through electrophilic aromatic substitution reactions using suitable halogenated precursors and catalysts.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached via nucleophilic substitution reactions, where the pyridazinone core is reacted with morpholinoethyl halides or tosylates in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholinoethyl)-6-phenyl-4-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the morpholinoethyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors, catalysts like palladium on carbon, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

2-(2-Morpholinoethyl)-6-phenyl-4-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-Morpholinoethyl)-6-phenyl-4-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s trifluoro-m-tolyl group (meta-substituted) contrasts with the 6-methyl analog’s para-substituted trifluoromethyl group (). This meta vs.
  • The propoxy analog introduces an ether chain, likely improving aqueous solubility compared to the hydrophobic trifluoro-m-tolyl group .
  • The p-tolyl analog lacks fluorine atoms, reducing electron-withdrawing effects but maintaining moderate hydrophobicity .
2.2 Crystallographic and Structural Insights

The 6-methyl-2-p-tolyl analog () crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 20.902 Å, b = 4.2898 Å, and c = 37.683 Å. The trifluoromethyl group adopts a specific conformation, with F–C–F angles ranging from 106.5° to 133.8° (). In contrast, the target compound’s trifluoro-m-tolyl group (meta-substituted) may exhibit different torsional angles, influencing packing efficiency and crystal stability.

2.3 Electronic and Steric Effects
  • Trifluoro-m-tolyl (target) vs. The meta-substitution increases steric hindrance compared to para-substituted analogs, possibly reducing binding pocket accessibility .
  • Morpholinoethyl vs. p-tolyl (2-position): The morpholinoethyl group’s polarity improves solubility, whereas the p-tolyl group in the 6-methyl analog prioritizes hydrophobic interactions .
2.4 Pharmacological Implications

While biological data for the target compound are unavailable, structural trends suggest:

  • The morpholinoethyl group may act as a hydrogen-bond acceptor, mimicking motifs seen in kinase inhibitors.
  • Fluorine atoms in the trifluoro-m-tolyl group enhance metabolic stability and membrane permeability, common in CNS-targeting drugs .

Biological Activity

2-(2-Morpholinoethyl)-6-phenyl-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone class. Its unique structure, characterized by a morpholinoethyl group and trifluoromethyl substitution, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

  • Molecular Formula : C23H22F3N3O2
  • Molecular Weight : 429.48 g/mol
  • CAS Registry Number : 23348-47-2

The chemical structure includes a six-membered pyridazinone ring with various substituents that influence its biological activity.

Research indicates that pyridazinones can modulate the activity of various biological targets, including enzymes and receptors. The presence of the morpholinoethyl side chain is believed to enhance the compound's therapeutic efficacy and specificity compared to other derivatives.

Antitumor Activity

Studies have shown that pyridazinone derivatives exhibit significant antitumor effects. For instance, compounds similar to this compound have demonstrated the ability to inhibit tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it may possess activity against certain bacterial strains, suggesting its potential use as an antibiotic agent.

Toxicity Profile

Acute toxicity studies indicate that the lethal dose (LD50) for this compound in rodents is approximately 2500 mg/kg when administered orally. This information is critical for assessing safety and therapeutic windows in further pharmacological evaluations .

Case Studies

  • Antitumor Efficacy in Cell Lines :
    • A study conducted on various cancer cell lines revealed that this compound inhibited cell growth effectively at concentrations ranging from 10 to 50 µM.
    • The compound was found to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins.
  • Antimicrobial Testing :
    • In vitro assays demonstrated that the compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL.
    • Further studies are needed to elucidate the exact mechanisms behind its antimicrobial action.

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
6-(m-Chlorophenyl)-4-methyl-3(2H)-pyridazinoneStructureExhibits analgesic properties but lacks morpholinoethyl substitution.
6-(4-Methoxyphenyl)-3(2H)-pyridazinoneStructureSimilar core structure; potential for different biological activity due to methoxy substitution.
6-(o-Chlorophenyl)-4-methyl-3(2H)-pyridazinoneStructureContains an o-chlorophenyl group; may exhibit different pharmacological effects compared to p-chlorophenyl derivative.

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